molecular formula C16H16N2O4 B14719356 N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide CAS No. 20533-09-9

N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide

Cat. No.: B14719356
CAS No.: 20533-09-9
M. Wt: 300.31 g/mol
InChI Key: FLAKPGYLHFDAPW-UHFFFAOYSA-N
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Description

N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide is a chemical compound characterized by the presence of two hydroxyl groups and two phenyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide typically involves the reaction of a suitable diamine with a phenyl-substituted acyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the phenyl groups may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide can be compared with other similar compounds, such as:

    N~1~,N~4~-Dihydroxy-N~1~,N~4~-diisopropylhexanediamide: Similar structure but with isopropyl groups instead of phenyl groups.

    N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylhexanediamide: Similar structure but with a hexane backbone instead of butane.

The uniqueness of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide lies in its specific combination of hydroxyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

20533-09-9

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N,N'-dihydroxy-N,N'-diphenylbutanediamide

InChI

InChI=1S/C16H16N2O4/c19-15(17(21)13-7-3-1-4-8-13)11-12-16(20)18(22)14-9-5-2-6-10-14/h1-10,21-22H,11-12H2

InChI Key

FLAKPGYLHFDAPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)CCC(=O)N(C2=CC=CC=C2)O)O

Origin of Product

United States

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